molecular formula C21H21NO4 B105625 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid CAS No. 179162-55-1

4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid

Cat. No.: B105625
CAS No.: 179162-55-1
M. Wt: 351.4 g/mol
InChI Key: PDTXSIGPZDVVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid is used in scientific research for various purposes, including:

Safety and Hazards

The safety information indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary targets of the compound “4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid” are currently unknown. The compound is used to optimize the side chain of the natural product FR901379

Mode of Action

It is known that it is used to optimize the side chain of the natural product FR901379

Pharmacokinetics

It has a molecular weight of 351.4 , and its solubility in acetone is slight when heated . These properties may influence its bioavailability.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its storage temperature should be at room temperature in a sealed, dry environment . The compound’s solubility in different solvents, such as acetone and DMSO, may also affect its action and efficacy .

Chemical Reactions Analysis

Types of Reactions

4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may result in various substituted products .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines a pentyloxyphenyl group with an isoxazole ring and a benzoic acid moiety. This unique combination allows it to be used in optimizing the side chains of natural products and potentially in other applications .

Properties

IUPAC Name

4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-2-3-4-13-25-18-11-9-16(10-12-18)20-14-19(22-26-20)15-5-7-17(8-6-15)21(23)24/h5-12,14H,2-4,13H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTXSIGPZDVVIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
CCCCCOc1ccc(-c2cc(-c3ccc(C(=O)OCC)cc3)no2)cc1
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Synthesis routes and methods II

Procedure details

The pure potassium 4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoate obtained in Example 2, tetrahydrofuran (131 L) and water (131 L) were put into a 1000 L glass-lined reaction chamber, heated to 45 to 55° C., and 1N hydrochloric acid (82 L) was added to this reaction mixture for 20 or more minutes. Furthermore, water (607 L) was added to the reaction mixture for 30 or more minutes at the same temperature. This reaction mixture was cooled to 25 to 35° C. and its pH was adjusted to 3 or less with 6N hydrochloric acid. The product was isolated by a centrifugal separator and washed with water (164 L) and acetone (82 L) and dried by a vacuum drier to obtain pure 4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoic acid (14.9 kg).
Name
potassium 4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
131 L
Type
reactant
Reaction Step One
[Compound]
Name
glass-lined
Quantity
1000 L
Type
reactant
Reaction Step One
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Quantity
131 L
Type
solvent
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Quantity
82 L
Type
reactant
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0 (± 1) mol
Type
reactant
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Name
Quantity
607 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of Ethyl 4-[5-(4-n-pentyloxyphenyl)-isoxazol-3-yl]benzoate (6.33 g) in ethanol 60 ml) and tetrahydrofuran (90 ml) was added 2N sodium hydroxide aqueous solution (12.5 ml) at 80° C. The mixture was refluxed for 1 hour and poured into ice-water. The suspension was adjusted to pH 2.0 with 1N HCl. The precipitate was collected by filtration, washed with water and dried to give 4-[5-(4-n-pentyloxyphenyl)isoxazol-3-yl]benzoic acid (5.80 g).
Name
Ethyl 4-[5-(4-n-pentyloxyphenyl)-isoxazol-3-yl]benzoate
Quantity
6.33 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
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Synthesis routes and methods IV

Procedure details

To 92 mg (0.26 mmol) methyl 4-[3-(4-pentyloxyphenyl)-3-oxopropanoyl]benzoate in 10 mL ethanol was added 146 mg (3.63 mmol) sodium hydroxide and 500 mg (7.25 mmol) hydroxylamine hydrochloride in 2 mL water. The solution was refluxed for 7 h. After cooling to room temperature, 1 M hydrochloric acid was added and the precipitate formed was filtered off and washed with water. Upon drying, the product was obtained as a white solid (22 mg, 0.06 mmol, 23%). 1H NMR (D6-acetone, 500 MHz): δ=8.18 (d, 2H, J=8.6 Hz), 8.06 (d, 2H, J=8.5 Hz), 7.89 (d, 2H, J=8.6 Hz), 7.30 (s, 1H), 7.11 (d, 2H, J=8.6 Hz), 4.08 (t, 2H, J=7.3 Hz), 1.82 (m, 2H), 1.47 (m, 4H), 0.93 (t, 3H, J=7.3 Hz). HPLC: 4.641 min.
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
146 mg
Type
reactant
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Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
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Quantity
2 mL
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solvent
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0 (± 1) mol
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Yield
23%

Synthesis routes and methods V

Procedure details

To a solution of Ethyl 4-[5-(4-n-pentyloxyphenyl)-isoxazol-3-yl]benzoate (6.33 g) in ethanol (60 ml) and tetrahydrofuran (90 ml) was added 2N sodium hydroxide aqueous solution (12.5 ml) at 80° C. The mixture was refluxed for 1 hour and poured into ice-water. The suspension was adjusted to pH 2.0 with 1N HCl. The precipitate was collected by filtration, washed with water and dried to give 4-[5-(4-n-pentyloxyphenyl)isoxazol-3-yl]benzoic acid (5.80 g).
Name
Ethyl 4-[5-(4-n-pentyloxyphenyl)-isoxazol-3-yl]benzoate
Quantity
6.33 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid
Reactant of Route 3
4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid
Reactant of Route 6
4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid

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